4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)morpholine
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Description
The compound is a complex organic molecule that contains a morpholine ring and a piperidine ring, both of which are common structures in medicinal chemistry . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom, while the piperidine ring is a six-membered ring with one nitrogen atom . The compound also contains a 3-methylpyridin-4-yl group, which is a type of pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The compound’s structure is likely to be fairly rigid due to the presence of the morpholine and piperidine rings. The 3-methylpyridin-4-yl group could potentially participate in pi stacking interactions, which could be relevant in its interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing morpholine and piperidine rings can participate in a variety of chemical reactions. For example, the nitrogen atoms in these rings can act as nucleophiles in substitution reactions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-14-12-18-5-2-16(14)23-13-15-3-6-19(7-4-15)17(21)20-8-10-22-11-9-20/h2,5,12,15H,3-4,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVZAHMRCNSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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